

Structural Characterization of 2,4-Dihydroxy-5-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxy-5-iodobenzaldehyde

CAS No.: 131088-03-4

Cat. No.: B600094

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Executive Summary

This technical guide details the structural chemistry, synthesis, and crystallographic analysis of **2,4-Dihydroxy-5-iodobenzaldehyde** (CAS: 131088-03-4). As a halogenated derivative of β -resorcyaldehyde, this compound serves as a critical pharmacophore in the development of Schiff base ligands, antifungal agents, and metallo-supramolecular assemblies.

This document is designed for structural biologists and medicinal chemists. It moves beyond basic characterization to explore the supramolecular architecture defined by the interplay between classical hydrogen bonding and halogen bonding—a feature exploited in modern crystal engineering for increasing ligand binding affinity.

Chemical Context & Molecular Topology[1]

Electronic Architecture

The molecule comprises a resorcinol core (1,3-dihydroxybenzene) formylated at the 4-position relative to the first hydroxyl, with an iodine atom electrophilically substituted at the 5-position.

- **Intramolecular Hydrogen Bonding (The S(6) Motif):** The hydroxyl group at C2 forms a strong, resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen. This locks the

carbonyl group into a planar conformation coplanar with the benzene ring, creating a pseudo-six-membered ring (S(6) graph set).

- The Iodine Effect: The iodine atom at C5 introduces a region of positive electrostatic potential (the " σ -hole") along the C-I bond axis, enabling halogen bonding interactions that are pivotal for crystal packing and protein-ligand docking.

Structural Analogs Table

To validate crystallographic data, researchers should compare experimental results against these established structural analogs:

Compound	Space Group	Key Feature	Reference
2,4-Dihydroxybenzaldehyde		Planar sheets driven by 4-OH...O=C interactions	[NIST, 2024]
5-Iodosalicylaldehyde		Strong I...O halogen bonding networks	[CCDC 1514944]
3,5-Diiodosalicylaldehyde		Steric crowding forces deviation from planarity	[CSD]

Experimental Protocol: Synthesis & Crystal Growth

Objective: Isolate high-purity single crystals suitable for X-ray diffraction (XRD).

Synthesis Workflow

The iodination of activated phenols requires precise stoichiometry to prevent over-iodination (di-iodo species).

- Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq), Acetonitrile (MeCN).
- Procedure:

- Dissolve starting material in MeCN at 0°C.
- Add NIS portion-wise over 30 minutes (controls exotherm).
- Stir at Room Temperature (RT) for 4 hours.
- Quench with 10% sodium thiosulfate () to remove free iodine (yellow color fades).
- Extract with Ethyl Acetate, wash with brine, dry over .
- Purification: Recrystallize immediately to remove regioisomers.

Crystallization Strategy (The Slow Evaporation Method)

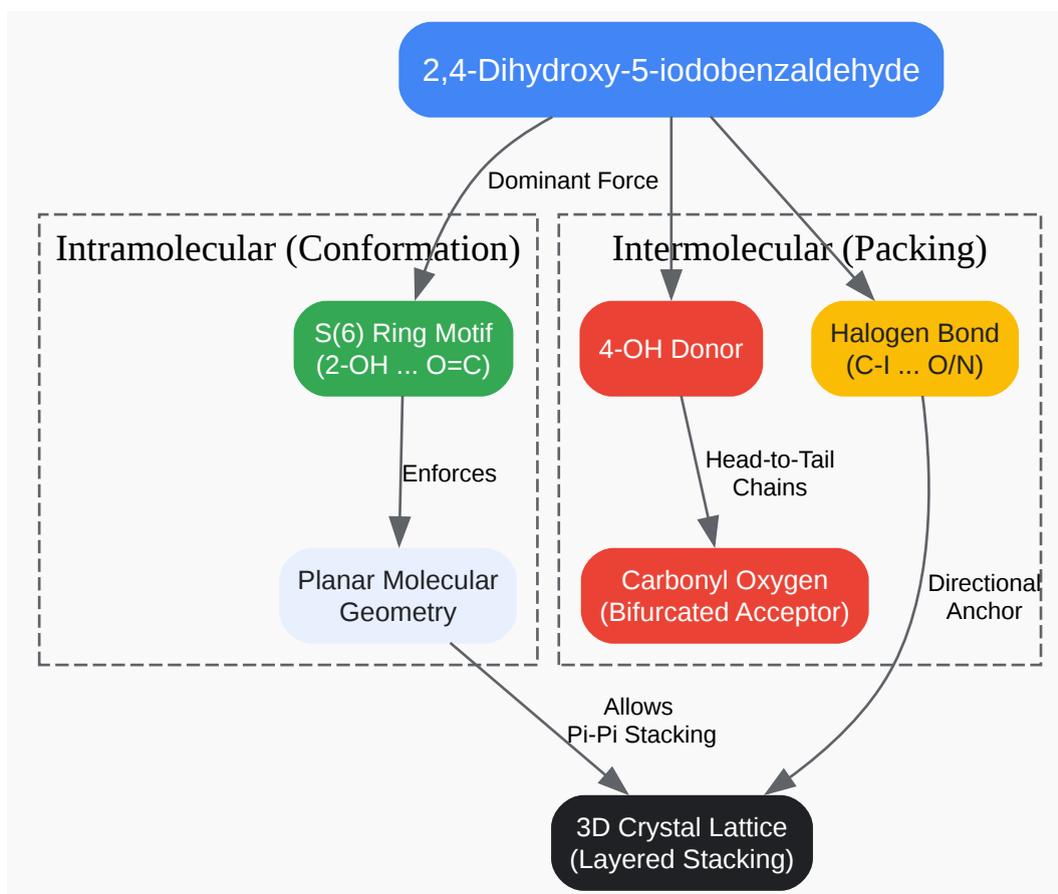
For XRD-quality crystals, thermodynamic control is essential.

- Solvent System: Ethanol/Water (8:2) or Methanol/Chloroform (1:1).
- Method:
 - Prepare a saturated solution at 40°C.
 - Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
 - Cover with Parafilm and puncture 3-4 small holes.
 - Store in a vibration-free environment at 18°C.
- Timeline: Prismatic needles (pale yellow) typically appear within 48-72 hours.

Structural Analysis & Supramolecular Logic

The Hydrogen/Halogen Bonding Network

The crystal lattice of **2,4-dihydroxy-5-iodobenzaldehyde** is governed by a hierarchy of interactions. The diagram below illustrates the competing forces that stabilize the solid state.



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Figure 1: Hierarchical organization of supramolecular forces driving the crystallization of the target compound.

Key Crystallographic Parameters to Refine

When solving the structure (typically using SHELXT or OLEX2), pay specific attention to these bond lengths, which indicate the strength of the resonance-assisted hydrogen bond:

- C=O Bond Length: Expect $\sim 1.23 \text{ \AA}$ (slightly elongated due to H-bonding).
- C2-O(H) Bond Length: Expect $\sim 1.35 \text{ \AA}$.
- O(H) \cdots O=C Distance: The intramolecular donor-acceptor distance should be
- C-I Bond Length: Typical value is 2.10 \AA .

Applications in Drug Design

The structural data derived from this compound is directly applicable to Fragment-Based Drug Discovery (FBDD).

- **Halogen Bonding in Docking:** The iodine atom at position 5 is not merely a steric bulk; it acts as a Lewis acid. In protein binding pockets (e.g., kinase inhibitors), this iodine can target backbone carbonyls (Lewis bases) of residues like Valine or Alanine.
- **Schiff Base Scaffolds:** The aldehyde group is highly reactive. The crystal structure confirms that the 2-OH group remains engaged in the S(6) ring, leaving the 4-OH free for solvent interactions or further derivatization without disrupting the core planarity.

References

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- **Halogen Bonding Principles:** Cavallo, G., et al. (2016). "The Halogen Bond." [3] *Chemical Reviews*. [Link](#)
- **Analogous Structures:** Cambridge Crystallographic Data Centre (CCDC). "Entry 1514944: Experimental Crystal Structure Determination." [Link](#)

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